Product packaging for spiro[cyclohexane-1,1'-inden]-3'(2'H)-one(Cat. No.:CAS No. 36449-72-6)

spiro[cyclohexane-1,1'-inden]-3'(2'H)-one

Cat. No.: B2820623
CAS No.: 36449-72-6
M. Wt: 200.281
InChI Key: YJSHNXNGZFWVGO-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,1'-inden]-3'(2'H)-one is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.281. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B2820623 spiro[cyclohexane-1,1'-inden]-3'(2'H)-one CAS No. 36449-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2H-indene-3,1'-cyclohexane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSHNXNGZFWVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Framework and Stereochemical Considerations in Spiro Cyclohexane 1,1 Inden 3 2 H One

The defining feature of spiro[cyclohexane-1,1'-inden]-3'(2'H)-one is its spirocyclic nature, wherein a cyclohexane (B81311) ring and an indene (B144670) ring system are joined by a single, shared carbon atom. This spiro atom is a quaternary carbon, creating a rigid and sterically demanding three-dimensional structure. The IUPAC name for this compound is this compound, and its chemical formula is C14H16O. nih.gov

The cyclohexane ring typically adopts a chair conformation to minimize steric strain, while the five-membered ring of the indene moiety is largely planar. The fusion of these two distinct ring systems at a single point introduces significant conformational constraints, which in turn influences the molecule's reactivity and potential interactions with other molecules.

Stereochemical Considerations: The spirocyclic nature of this compound has important stereochemical implications. The spiro carbon atom can be a chiral center if the substitution pattern on both rings is appropriate to generate non-superimposable mirror images. While the parent compound, this compound, itself is achiral due to symmetry, the introduction of substituents on either the cyclohexane or indenone rings can lead to the formation of enantiomers and diastereomers.

The synthesis of substituted derivatives of this spirocyclic system often requires careful control of stereochemistry. nih.govnih.gov For instance, in the synthesis of related spiro[cyclohexane-1,3′-indolin]-2′-ones, the stereochemical outcome can be influenced by the choice of catalysts and protecting groups on the indolinone nitrogen. nih.govnih.gov The development of enantioselective synthetic methods is a key area of research for accessing specific stereoisomers of such spirocyclic compounds, which is crucial for their potential applications in medicinal chemistry where biological activity is often stereospecific. nih.govnih.gov

Academic Significance of Spirocyclic Compounds in Contemporary Organic and Medicinal Chemistry Research

Spirocyclic compounds, as a class, are of immense interest in modern organic and medicinal chemistry. Their rigid, three-dimensional structures offer several advantages over more planar aromatic systems. This has led to their increasing prevalence in drug discovery and development. researchgate.net

The conformational rigidity of spirocycles can lead to a higher binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. The three-dimensional nature of these scaffolds allows for a more precise spatial arrangement of functional groups, enabling a more effective exploration of the chemical space around a biological target.

In medicinal chemistry, the incorporation of a spirocyclic moiety into a drug candidate can improve its physicochemical properties, such as solubility and metabolic stability. The introduction of sp3-rich spirocyclic centers can lead to compounds with more favorable drug-like properties compared to their flat, aromatic counterparts.

The synthesis of spirocyclic frameworks presents unique challenges and opportunities for organic chemists. The construction of the sterically hindered spirocyclic core often requires the development of novel synthetic methodologies. Research in this area has led to the discovery of new reactions and the refinement of existing ones, contributing to the broader field of organic synthesis. rsc.org The development of catalytic, asymmetric methods for the synthesis of chiral spirocyclic compounds is a particularly active area of research. researchgate.net

Spectroscopic and Advanced Structural Characterization of Spiro Cyclohexane 1,1 Inden 3 2 H One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of a spiro[cyclohexane-1,1'-inden]-3'(2'H)-one derivative provides a wealth of information about the different proton environments within the molecule. For the 4',6'-dimethoxy derivative, the aromatic region of the spectrum would be expected to show distinct signals for the aromatic protons. For instance, two doublets, each integrating to one proton, would likely appear, corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) groups.

The aliphatic region would be characterized by a complex multiplet for the ten protons of the cyclohexane (B81311) ring. This complexity arises from the conformational rigidity of the spirocyclic system, leading to overlapping signals. A key feature would be a singlet integrating to two protons, corresponding to the methylene (B1212753) protons (C2'-H) of the indanone moiety. Additionally, singlets for the methoxy group protons would be observed at characteristic chemical shifts.

Table 1: Representative ¹H NMR Data for a 4',6'-Dimethoxythis compound Derivative

Chemical Shift (δ) ppm Multiplicity Integration Assignment
6.49 d, J = 2.4 Hz 1H Ar-H
6.30 d, J = 2.4 Hz 1H Ar-H
3.91 s 3H OCH₃
3.89 s 3H OCH₃
2.55 s 2H C2'-H₂
1.85–1.23 m 10H Cyclohexane-H

Note: Data is based on a representative derivative and may vary for the unsubstituted compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In a derivative like 4',6'-dimethoxythis compound, the spectrum would show a signal for the carbonyl carbon (C3') at a downfield chemical shift, typically around 201.9 ppm. The spiro carbon (C1) would also have a characteristic chemical shift.

The aromatic region would display signals for the carbon atoms of the benzene ring, with the chemical shifts influenced by the methoxy substituents. The aliphatic region would contain signals for the carbons of the cyclohexane ring and the methylene carbon (C2') of the indanone part. The methoxy carbons would also give rise to distinct signals.

Table 2: Representative ¹³C NMR Data for a 4',6'-Dimethoxythis compound Derivative

Chemical Shift (δ) ppm Assignment
201.9 C=O (C3')
169.3, 166.9, 159.1, 117.7 Aromatic C
99.4, 97.3 Aromatic CH
55.8, 55.7 OCH₃
49.2 Spiro C (C1)
42.8 C2'
38.3, 25.5, 23.7 Cyclohexane C

Note: Data is based on a representative derivative and may vary for the unsubstituted compound.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. For example, it would correlate the proton signals of the C2' methylene group with the corresponding carbon signal. The HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons, such as the spiro carbon and the carbonyl carbon, and for linking the different fragments of the molecule together.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 200, corresponding to its molecular formula C₁₄H₁₆O.

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement. The fragmentation of the spiro system might also lead to characteristic ions resulting from the cleavage of the cyclohexane or indanone rings.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₄H₁₆O), the calculated exact mass is 200.120115. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula of the compound. For instance, the HRMS data for a related dimethoxy derivative (C₁₆H₂₀O₃) shows a calculated mass of 261.1485 for the protonated molecule [M+H]⁺, with a found value of 261.1482, confirming its elemental composition. clockss.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1680-1720 cm⁻¹. For the 4',6'-dimethoxy derivative, this peak is observed at 1685 cm⁻¹. clockss.org

Other significant absorption bands would include those for C-H stretching vibrations of the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The spectrum of the dimethoxy derivative shows these characteristic peaks, including C-H stretching at 3006, 2928, and 2854 cm⁻¹, and aromatic C=C stretching at 1583 and 1456 cm⁻¹. clockss.org

Table 3: Representative IR Absorption Bands for a 4',6'-Dimethoxythis compound Derivative

Frequency (cm⁻¹) Vibration Type Functional Group
3006 C-H Stretch Aromatic
2928, 2854 C-H Stretch Aliphatic
1685 C=O Stretch Ketone
1583, 1456 C=C Stretch Aromatic

Note: Data is based on a representative derivative and may vary for the unsubstituted compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis spectroscopic data, such as absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions (e.g., n→π, π→π) for this compound, are not reported in the currently accessible scientific literature. While UV-Vis spectroscopy is a standard method for characterizing compounds with chromophores, such as the α,β-unsaturated ketone system present in the indanone moiety of this molecule, specific studies detailing these electronic transitions for this particular spiro compound could not be located.

Theoretical calculations could provide insights into the expected electronic transitions. The indanone portion of the molecule contains a benzene ring fused to a five-membered ring with a carbonyl group. This conjugated system is expected to give rise to π→π* transitions, likely at shorter wavelengths (higher energy), and a weaker n→π* transition associated with the carbonyl group's non-bonding electrons at a longer wavelength (lower energy). The exact positions of these absorption bands would be influenced by the solvent polarity and the specific substitution on the aromatic ring. However, without experimental data, a precise data table cannot be constructed.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

A crystallographic information file (CIF) or detailed structural report from a single-crystal X-ray diffraction analysis of this compound is not available in open-access crystallographic databases or published literature. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal, providing precise bond lengths, bond angles, and torsional angles.

For this compound, this technique would unequivocally establish the conformation of both the cyclohexane and the indanone ring systems. The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The analysis would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Furthermore, as this compound is a chiral molecule due to the spirocyclic center, X-ray crystallography on a single crystal of an enantiomerically pure sample could be used to determine its absolute configuration. This is typically achieved using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. In the absence of experimental crystallographic data, a table of crystal data and structure refinement parameters cannot be provided.

Computational and Theoretical Investigations of Spiro Cyclohexane 1,1 Inden 3 2 H One

Molecular Modeling and Conformational Analysis of the Spirocyclic System

The spirocyclic nature of spiro[cyclohexane-1,1'-inden]-3'(2'H)-one, where a cyclohexane (B81311) ring and an indene (B144670) system are joined by a single common atom, results in a rigid yet complex three-dimensional structure. Molecular modeling techniques are essential to understand the conformational preferences and dynamics of this system.

Conformational analysis of the cyclohexane ring in this compound is of particular interest. The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. However, the spiro fusion can introduce steric constraints that may lead to distorted chair or boat conformations. Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to calculate the potential energy surface of the molecule and identify the most stable conformers. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, in related spiro[cyclohexane-1,3'-indoline] systems, the cyclohexane ring's conformation is influenced by the substituents on both the cyclohexane and indoline (B122111) moieties. X-ray crystallography studies on similar compounds have confirmed the presence of specific chair or twist-boat conformations, which are often rationalized through computational modeling. beilstein-journals.org

Table 1: Representative Conformational Data of a Spirocyclic System

ParameterChair ConformationBoat Conformation
Relative Energy (kcal/mol)06.9
Key Dihedral Angle (°)±600, ±60

Note: This table represents typical relative energy differences and key dihedral angles for cyclohexane conformers and is illustrative for the spiro system.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly used to compute a range of electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized on the electron-rich aromatic part of the indene ring, while the LUMO is likely centered on the carbonyl group and the adjacent double bond.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. The regions around the aromatic protons would exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of a Model Spiroindenone System

PropertyValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)3.2

Note: These are representative values for a model system calculated using DFT and are intended to be illustrative.

Mechanistic Elucidation of Chemical Reactions via Computational Simulations

Computational simulations are instrumental in unraveling the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For example, the synthesis of related spiro[cyclohexane-1,3'-indolines] has been achieved through domino reactions. beilstein-archives.org Computational studies on such reactions can elucidate the role of the catalyst and the stereochemical outcome of the reaction. For instance, in a phosphine-catalyzed reaction, DFT calculations can model the initial nucleophilic attack of the phosphine on one of the reactants, the subsequent formation of intermediates, and the final ring-closing step to form the spirocyclic product. These simulations can also explain the observed diastereoselectivity by comparing the energies of the transition states leading to different stereoisomers. beilstein-journals.org

Computational Studies for Structure-Activity Relationships (SAR) in Related Spiro Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. Computational methods play a significant role in SAR by identifying the key structural features responsible for a compound's activity.

For spiro compounds, SAR studies have been conducted to explore their potential as antimicrobial or anticancer agents. srce.hrd-nb.info In these studies, a series of related spiro compounds with different substituents are synthesized and their biological activities are evaluated. Computational techniques, such as molecular docking, are then used to simulate the binding of these compounds to a specific biological target, like an enzyme or a receptor.

By comparing the binding modes and interaction energies of different compounds, researchers can identify which structural modifications enhance or diminish the biological activity. For instance, in a series of spirothiazolidine analogs, SAR analysis revealed that certain substituents on the aromatic rings were crucial for their antimicrobial performance. d-nb.info This information is invaluable for the rational design of more potent and selective drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. researchgate.netaimspress.com

For spiro compounds, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors. The molecular descriptors used in these models can be constitutional, topological, geometrical, or electronic in nature. Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, unsynthesized spiro compounds. This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExamples
ConstitutionalMolecular Weight, Number of Rings
TopologicalWiener Index, Kier & Hall Indices
GeometricalMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO Energies

Applications in Chemical Biology and Medicinal Chemistry Research: Focus on Biological Target Interaction and Scaffold Development

Role as a Versatile Building Block in Complex Chemical Synthesis

The spiro[cyclohexane-1,1'-inden]-3'(2'H)-one framework is a valuable starting point for the synthesis of a diverse array of more complex spirocyclic compounds. evitachem.com Its inherent structural rigidity and defined spatial arrangement of functional groups make it an attractive template for combinatorial chemistry and the generation of compound libraries for high-throughput screening. Synthetic chemists have utilized this scaffold to construct intricate molecular architectures with potential applications in various scientific fields. evitachem.com The ability to readily modify the core structure through various chemical reactions allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery.

Investigations into Molecular Interactions with Biological Targets

The unique topology of this compound and its derivatives allows for specific interactions with biological macromolecules, leading to the modulation of their function. This has prompted extensive research into its potential as a therapeutic agent.

Research on Cyclin-dependent Kinase 2 (CDK2) Inhibition Mechanisms

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a significant target for anticancer drug development. rsc.orgresearchgate.net Spiro-based compounds, including derivatives of this compound, have been identified as effective inhibitors of CDK2. evitachem.comrsc.org Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to elucidate the inhibitory mechanism at a molecular level. rsc.org These studies have revealed that spirooxindole inhibitors bind to the ATP-binding pocket of CDK2, preventing the kinase from carrying out its phosphorylation function and thereby halting cell cycle progression. rsc.orgnih.gov Key residues within the CDK2 active site, such as those in the T-loop, have been identified as crucial for the binding and stabilizing of these inhibitors. rsc.org

Studies of Anti-proliferative Activity in Cellular Models and Associated Mechanisms

The inhibitory effect of this compound derivatives on CDK2 translates to anti-proliferative activity in various cancer cell lines. evitachem.com Numerous studies have demonstrated the ability of these compounds to suppress the growth of cancer cells, highlighting their potential as anticancer agents. evitachem.comnih.gov For instance, a series of spiro[cyclohexane-1,1'-indene]-2,5-diene analogues were synthesized and evaluated for their anticancer activity against murine melanoma (B16F10), human breast cancer (MCF-7), and human non-small cell lung carcinoma (A549) cell lines, with some derivatives showing potent cytotoxic activity. researchgate.net The mechanism of this anti-proliferative effect is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Exploration of Potential Anti-inflammatory Mechanisms

Beyond its anticancer properties, the this compound scaffold has also been investigated for its potential anti-inflammatory effects. evitachem.com Inflammation is a complex biological process, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of this compound derivatives is an active area of research. Some spiro[cyclohexane-1,2'-quinazoline] derivatives have shown notable anti-inflammatory and analgesic activity in animal models. cabidigitallibrary.org One of the key mechanisms being explored is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Certain spiro(lactone-cyclohexanone) compounds have been shown to inhibit TNF-α-induced NF-κB activation in leukemia cell lines. nih.gov

Development of this compound as a Privileged Scaffold for Chemical Probes

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound structure has emerged as such a scaffold due to its ability to be readily functionalized, allowing for the creation of diverse libraries of compounds for screening against a wide range of biological targets. evitachem.comnih.gov This versatility makes it an invaluable tool for chemical biologists seeking to develop chemical probes to interrogate biological pathways and identify new drug targets. The rigid nature of the spirocyclic system provides a well-defined platform for the precise positioning of pharmacophoric groups, which can lead to highly selective and potent interactions with target proteins.

Evaluation of Derivatives for Target-Specific Modulation (e.g., σ1 receptor affinity)

The adaptability of the this compound scaffold has been leveraged to design ligands for specific biological targets, such as the σ1 receptor. The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders, pain, and cancer, making it an attractive therapeutic target. nih.gov By systematically modifying the this compound core, researchers have synthesized derivatives with high affinity and selectivity for the σ1 receptor. nih.govrsc.org For example, a series of spiro[ evitachem.combenzopyran-1,1′-cyclohexan]-3′-amines were synthesized and evaluated, with some derivatives exhibiting low nanomolar affinity for the σ1 receptor. nih.govrsc.org These studies demonstrate the potential of the this compound scaffold in the development of targeted therapies.

Compound NameCAS NumberMolecular Formula
This compound36449-72-6C14H16O
This compound oxime50471-79-9C14H17NO
cis-N-Benzyl-3,4-dihydrospiro[ evitachem.combenzopyran-1,1′-cyclohexan]-3′-amineNot AvailableNot Available
cis-N-(Cyclohexylmethyl)-N-methyl-3,4-dihydrospiro[ evitachem.combenzopyran-1,1′-cyclohexan]-3′-amineNot AvailableNot Available
1′-Benzyl-3,4-dimethyl-6-(4-methylbenzoyl)spiro[cyclohexane-1,3′-indolin]-3-en-2′-oneNot AvailableNot Available
o-bromo-N-acryloylanilidesNot AvailableNot Available
3-substituted- and 3,3-disubstituted-2-oxindolesNot AvailableNot Available
spiro(coumarin-cyclohexanone)Not AvailableNot Available
spiro(6-methyllactone-cyclohexanone)Not AvailableNot Available

Interactive Data Table: Biological Activities of this compound Derivatives

Derivative ClassBiological TargetActivityCellular ModelMechanism of Action
SpirooxindolesCDK2InhibitionCancer Cell LinesATP-binding site competition, cell cycle arrest
Spiro[cyclohexane-1,1'-indene]-2,5-dienesNot SpecifiedAnti-proliferative, CytotoxicB16F10, MCF-7, A549Induction of apoptosis
Spiro[cyclohexane-1,2'-quinazolines]Not SpecifiedAnti-inflammatory, AnalgesicAnimal ModelsNot fully elucidated
Spiro(lactone-cyclohexanones)NF-κBInhibitionK562, U937 Leukemia CellsInhibition of TNF-α-induced activation
Spiro[ evitachem.combenzopyran-1,1'-cyclohexan]-3'-aminesσ1 receptorHigh Affinity BindingNot ApplicableTarget-specific modulation

Explorations in Materials Science Research Involving Spiro Cyclohexane 1,1 Inden 3 2 H One

Design and Synthesis of Novel Materials with Tailored Optical Properties

The incorporation of spirocyclic units into polymer structures is a known strategy for developing materials with unique optical properties, such as photochromism and high refractive indices. While direct research on the optical properties of materials derived from spiro[cyclohexane-1,1'-inden]-3'(2'H)-one is limited, the broader class of spiro compounds, particularly spirooxazines and spiropyrans, has been extensively studied for their photoresponsive behavior. These studies provide a foundational framework for envisioning the design and synthesis of novel optical materials based on the this compound scaffold.

The synthesis of such materials would likely involve the chemical modification of the this compound core to introduce polymerizable groups or to alter its electronic properties. For instance, functionalization of the aromatic ring or the cyclohexyl moiety could allow for its incorporation into polymer chains via various polymerization techniques. A potential synthetic route could involve a C–H-activated polyspiroannulation, a method that has been successfully used to create photoresponsive spiro-polymers from other aromatic precursors. springernature.comresearchgate.netnih.gov This approach could lead to polymers with high molecular weights and good film-forming abilities, which are crucial for optical applications. researchgate.net

The resulting spiro-polymers could exhibit interesting photoresponsive properties, such as changes in fluorescence or refractive index upon exposure to light. researchgate.netmdpi.com These characteristics are highly desirable for applications in data storage, optical switching, and the fabrication of photopatterns. The rigid spirocyclic structure could also contribute to high thermal and morphological stability in the resulting polymers. researchgate.net

To illustrate the potential, the following interactive data table summarizes the photoresponsive properties of polymers containing different spirocyclic units, providing a basis for what might be expected from materials derived from this compound.

Spirocyclic UnitPolymer BackbonePhotoresponsive PropertyPotential Application
SpirooxazinePolymethylmethacrylate (PMMA)Reversible color change (photochromism)Smart windows, photo-switchable devices
SpiropyranPoly(vinyl ether)Change in polarity and absorption spectrumDrug delivery, photo-patterning
Spiro-fluorenePolyfluoreneHigh refractive index, blue light emissionOrganic light-emitting diodes (OLEDs)
This compound (Hypothetical)(Potential for photo-induced changes in refractive index or fluorescence)(Data storage, optical sensors)

This table includes hypothetical data for this compound to illustrate its potential based on the properties of other spiro compounds.

Investigation of Applications in Materials with Specific Mechanical Attributes

The introduction of bulky and rigid structural elements into polymer chains is a well-established method for modifying their mechanical properties. The this compound moiety, with its inherent rigidity and significant volume, is a prime candidate for enhancing the mechanical performance of polymers. Incorporating this spiro compound into a polymer backbone or as a pendant group could lead to materials with increased thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength.

The rigid spirocyclic structure can restrict the rotational freedom of polymer chains, leading to a more rigid and less flexible material. This can be advantageous in applications where dimensional stability and resistance to deformation under load are critical. For example, such polymers could find use as high-performance engineering plastics or as matrix materials in fiber-reinforced composites.

PolymerModifying MoietyEffect on Glass Transition Temp. (Tg)Effect on Tensile Strength
PolystyreneNone~100 °C~40-50 MPa
PolystyreneIntroduction of a bulky side groupIncreasedIncreased
PolycarbonateBisphenol A (with a quaternary carbon)~150 °C~60-70 MPa
Polymer with this compound This compound (Expected to be significantly increased)(Expected to be enhanced)

This table presents expected trends based on established principles of polymer chemistry, as direct experimental data for polymers containing this compound is not available.

Further research into the synthesis and characterization of polymers incorporating this compound is necessary to fully elucidate its potential in creating materials with superior mechanical attributes. Such investigations would be a valuable contribution to the field of materials science, potentially unlocking new applications for this intriguing spiro compound. evitachem.com

Q & A

Basic: What are common synthetic routes for preparing spiro[cyclohexane-1,1'-inden]-3'(2'H)-one derivatives, and how do reaction conditions influence product yield?

Answer:
Spirocyclic compounds are typically synthesized via domino reactions or acid-catalyzed cyclization. For example, tri(n-butyl)phosphine-promoted domino reactions between isothiocyanates and dienophiles yield spiro[cyclohexane-1,3'-indolines] under nitrogen at 65°C, with column chromatography (petroleum ether/ethyl acetate) for purification . Polyphosphoric acid (PPA) is also used for cyclization, as seen in the synthesis of spiro[4-hydroxycyclohexane-1,3'-dimethoxyindanone], where temperature (104–106°C) and reaction time (30 minutes) critically affect yields . Optimizing solvent polarity (e.g., chloroform or acetonitrile) and stoichiometry of reagents (e.g., 20% catalyst equivalents) minimizes side reactions .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound compounds?

Answer:
Multi-technique validation is essential:

  • ¹H/¹³C NMR : Key for identifying spiro junctions and substituent positions. For example, cyclohexane protons appear as multiplet signals (δ 1.33–2.50 ppm), while aromatic protons in the indene ring resonate at δ 7.02–7.56 ppm .
  • HRMS : Confirms molecular formula (e.g., C₂₀H₂₅NO₃ with [M+H]⁺ at 327.4174) .
  • IR : Detects functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .
    X-ray crystallography provides definitive stereochemical assignments but requires high-purity crystals .

Advanced: How can computational methods predict reactivity and stereochemical outcomes in spiro compound synthesis?

Answer:
Density Functional Theory (DFT) simulations model transition states and regioselectivity. For example, frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites in domino reactions, while molecular docking evaluates binding affinities of bioactive derivatives . Software like Gaussian or ORCA can optimize geometries and calculate activation energies, guiding solvent/catalyst selection .

Advanced: How to resolve contradictions between theoretical predictions and experimental data in spiro compound synthesis?

Answer:

  • Step 1 : Validate computational models with controlled experiments (e.g., varying substituents or catalysts).
  • Step 2 : Use factorial design to isolate variables (e.g., temperature, solvent polarity) and identify unaccounted steric effects .
  • Step 3 : Cross-reference spectral data with literature to confirm unexpected byproducts (e.g., lactone formation in PPA-mediated cyclization) .

Basic: What factors optimize reaction conditions for spiro compound domino reactions?

Answer:

  • Catalyst : Tri(n-butyl)phosphine (20% equiv.) accelerates [4+2] cycloadditions .
  • Temperature : 65°C balances reaction rate and side-product suppression .
  • Solvent : Chloroform enhances solubility of aromatic precursors, while acetonitrile stabilizes intermediates .

Advanced: How do substituents on the indene/cyclohexane rings influence biological activity?

Answer:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro) enhance interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Anticancer Activity : Hydrophobic substituents (e.g., ethylthio) improve membrane permeability, as seen in spiroquinazoline derivatives .
  • Anti-inflammatory Activity : Methoxy groups reduce COX-2 binding affinity in spiro[indoline-3,2'-quinazoline] analogs .

Advanced: What is the mechanistic role of tri(n-butyl)phosphine in spiro compound synthesis?

Answer:
Tri(n-butyl)phosphine acts as a nucleophilic catalyst, activating isothiocyanates via thiophilic attack. This generates reactive intermediates that undergo cycloaddition with dienophiles, forming the spiro core. Kinetic studies show phosphine concentration (0.6 mmol) directly correlates with reaction rate .

Basic: What purification techniques are suitable for isolating spiro derivatives?

Answer:

  • Column Chromatography : Use petroleum ether/ethyl acetate (15:1) for nonpolar derivatives .
  • Recrystallization : Ether/hexane mixtures yield high-purity crystals (e.g., 24.5% recovery) .
  • HPLC : Resolves stereoisomers in bioactive derivatives .

Advanced: How to apply factorial design in spiro compound synthesis optimization?

Answer:
A 2³ factorial design evaluates three variables (e.g., catalyst loading, temperature, solvent ratio). Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 20% catalyst, 15:1 solvent ratio) and interaction effects (e.g., solvent polarity × temperature) .

Advanced: What in vitro assays evaluate therapeutic potential of spiro derivatives?

Answer:

  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ measurement) .
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines .
  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .

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